REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[Br:12]Br.N1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl.ClCCl>[Br:12][C:6]1[CH:7]=[N:8][C:9]2[C:4]([CH:5]=1)=[CH:3][C:2]([CH3:1])=[CH:11][CH:10]=2
|
Name
|
|
Quantity
|
1.9906 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
was heating to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
WASH
|
Details
|
The reaction was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a thick brown oil that
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified on an 80 g silica gel ISCO column
|
Type
|
WASH
|
Details
|
eluting with a very slow gradient
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC2=CC=C(C=C2C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |